molecular formula C9H12O2 B12403060 2-Isopropoxyphenol-d7

2-Isopropoxyphenol-d7

Cat. No.: B12403060
M. Wt: 159.23 g/mol
InChI Key: ZNCUUYCDKVNVJH-QXMYYZBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyphenol-d7 involves the deuteration of 2-Isopropoxyphenol. Deuteration is typically achieved by replacing the hydrogen atoms in the molecule with deuterium atoms. This can be done using deuterated reagents or solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyphenol-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinones, while reduction can yield alcohols .

Scientific Research Applications

2-Isopropoxyphenol-d7 has several applications in scientific research, including:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new compounds.

    Industry: Applied in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 2-Isopropoxyphenol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows researchers to track the movement and transformation of the molecule within biological systems. The molecular targets and pathways involved depend on the specific application and the molecule being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropoxyphenol-d7 include other deuterium-labeled phenols and isotopically labeled compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include improved stability and altered pharmacokinetic profiles, making it a valuable tool in various fields of study .

Properties

Molecular Formula

C9H12O2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenol

InChI

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3/i1D3,2D3,7D

InChI Key

ZNCUUYCDKVNVJH-QXMYYZBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1O

Canonical SMILES

CC(C)OC1=CC=CC=C1O

Origin of Product

United States

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